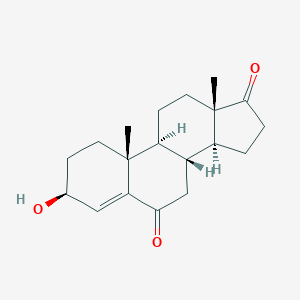
3-Hydroxyandrost-4-ene-6,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyandrost-4-ene-6,17-dione, also known as 6-OXO, is a synthetic androstenedione derivative. It is a potent aromatase inhibitor and has been extensively studied for its potential use in the treatment of various medical conditions.
Mécanisme D'action
3-Hydroxyandrost-4-ene-6,17-dione works by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels and an increase in androgen levels. This mechanism of action makes it useful in the treatment of various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase testosterone levels, decrease estrogen levels, and improve muscle mass and strength. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxyandrost-4-ene-6,17-dione in lab experiments include its potent aromatase inhibitory effects, its ability to increase testosterone levels, and its anti-inflammatory and antioxidant effects. However, its limitations include its potential for liver toxicity and its potential to interfere with other medications.
Orientations Futures
There are several future directions for the study of 3-Hydroxyandrost-4-ene-6,17-dione. These include further studies on its potential use in the treatment of breast cancer, gynecomastia, male infertility, and hypogonadism. Additionally, further studies on its potential for liver toxicity and its potential to interfere with other medications are needed. Finally, studies on its potential use as a performance-enhancing drug in athletes should also be conducted.
Conclusion:
In conclusion, this compound is a synthetic androstenedione derivative that has been extensively studied for its potential use in the treatment of various medical conditions. Its potent aromatase inhibitory effects, ability to increase testosterone levels, and anti-inflammatory and antioxidant effects make it a promising candidate for further study. However, its potential for liver toxicity and its potential to interfere with other medications should also be taken into consideration. Further studies on its potential use in the treatment of breast cancer, gynecomastia, male infertility, and hypogonadism, as well as its potential use as a performance-enhancing drug in athletes, are needed.
Méthodes De Synthèse
The synthesis of 3-Hydroxyandrost-4-ene-6,17-dione involves the conversion of androstenedione to this compound through a series of chemical reactions. This process involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
3-Hydroxyandrost-4-ene-6,17-dione has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-estrogenic effects, which make it useful in the treatment of breast cancer and gynecomastia. It has also been studied for its potential use in the treatment of male infertility and hypogonadism.
Propriétés
| 18386-45-3 | |
Formule moléculaire |
C19H26O3 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,11-14,20H,3-8,10H2,1-2H3/t11-,12-,13-,14-,18+,19-/m0/s1 |
Clé InChI |
ARAPFCZLRWLJAA-LZBOESDWSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C[C@H](CC[C@]34C)O |
SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O |
Synonymes |
3-hydroxyandrost-4-ene-6,17-dione 3-OH-androstene-6,17-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)
